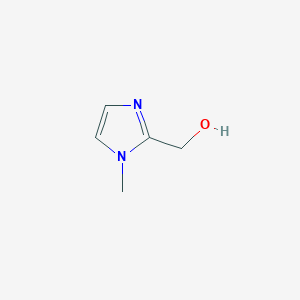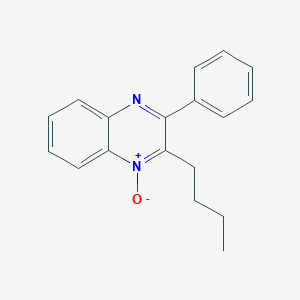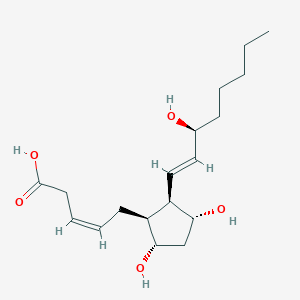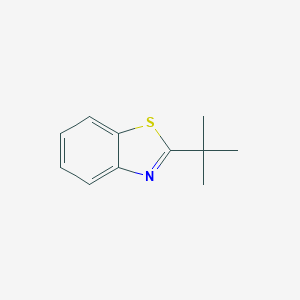
(1-Methyl-1H-imidazol-2-yl)methanol
Overview
Description
(1-Methyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Carbonyl Compounds : (1-Methyl-1H-imidazol-2-yl)methanol derivatives are useful in preparing carbonyl compounds. These derivatives can be converted into carbonyl compounds via corresponding quaternary salts, showing the versatility of this compound in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Precursors for Biomimetic Chelating Ligands : Certain derivatives, like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, serve as precursors in the synthesis of biomimetic chelating ligands. These have potential applications in medicinal chemistry and materials science (Gaynor, McIntyre, & Creutz, 2023).
Biological and Medicinal Research
Inhibitor Design : Derivatives like 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol have been designed as selective COX-2 inhibitors, indicating their potential in developing new therapeutic agents (Tabatabai, Rezaee, & Kiani, 2012).
Prodrug Development : This compound has also been used in the design of hypoxia-activated prodrugs, like conjugating it with 7-ethyl-10-hydroxy camptothecin (SN-38), for targeted cancer therapies (Jin, Zhang, & Lu, 2017).
Material Science and Catalysis
Synthesis of Functional Materials : Its derivatives are involved in the synthesis of new families of chiral [Fe4O4]-cubane clusters with redox-active cores, suggesting applications in material science and catalysis (Seifried et al., 2022).
Formation of Complexes and Ligands : The compound plays a role in the formation of various metal complexes, which can have applications in areas like molecular recognition, sensing, and catalysis (Su, Li, Xiu, & Meng, 2012).
Safety and Hazards
Future Directions
Imidazoles, including “(1-Methyl-1H-imidazol-2-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDMLWGTVLQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341524 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17334-08-6 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1-Methyl-1H-imidazol-2-yl)methanol interesting for coordination chemistry?
A1: this compound stands out due to its ability to act as a versatile ligand, meaning it can bind to metal ions. It can act as either a bidentate ligand, using two of its nitrogen atoms to bind to a metal ion, or as a tridentate ligand, using all three nitrogen atoms. [, ] This flexibility allows it to form complexes with a variety of transition metals, leading to diverse structures and properties.
Q2: How does the coordination behavior of this compound differ from its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane?
A2: While this compound readily forms both bidentate and tridentate complexes with iron(II), its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane, appears to predominantly favor bidentate coordination. [] This difference likely arises from the change in the bridgehead functionality from an alcohol (-OH) to an ether (-OCH3).
Q3: Can this compound be used to synthesize larger metal complexes?
A3: Yes, research has shown that this compound can be used as a building block for larger metal cluster complexes. For instance, it readily reacts with Fe(BF4)2∙6H2O to form the chiral [Fe4O4]-cubane cluster, Fe4((mim)3CO)44. [] These clusters are of particular interest due to the redox-active nature of their [Fe4O4] core, potentially lending themselves to applications as electron shuttles.
Q4: Are there any structural insights into iron(II) and iron(III) complexes with this compound?
A4: Interestingly, the iron(II) complex, [Fe(C12H15N6P)2][FeCl4]·4CH4O, and the iron(III) complex, [Fe(C13H16N6O)2][FeCl4]2Cl, with this compound are isomorphous, meaning they share the same crystal structure despite the different oxidation states of the iron centers. [] This structural similarity provides a unique opportunity to compare the properties of iron(II) and iron(III) in similar coordination environments.
Q5: Are there any potential applications of this compound derivatives in organic synthesis?
A6: Yes, derivatives of this compound can serve as valuable synthetic intermediates. Studies demonstrate that these alcohols can be converted into carbonyl compounds via their corresponding quaternary salts. [] This ability makes them useful as masked carbonyl groups or synthons in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















